molecular formula C35H35N5O7 B606919 Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl- CAS No. 183176-50-3

Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-

Cat. No. B606919
M. Wt: 637.69
InChI Key: NDPHJNZMISFERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DA-3934 is of phenoxyacetanilide derivatives, it has high affinity for gastrin/CCK-B receptors and high selectivity over CCK-A receptors. DA-3934 and its methyl ester derivative inhibited pentagastrin-induced gastric acid secretion in rats in a dose-dependent manner.

Scientific Research Applications

1. Solid-Phase Synthesis of Peptide α-Carboxamides

Glycinamide derivatives have been used as a handle in the solid-phase synthesis of peptide α-carboxamides. This process involves synthesizing N-tert.-butoxycarbonyl-aminomethyl (α-phenyl) phenoxyacetic acid, which acts as an effective handle for peptide carboxamide synthesis. Its stability under acidolysis and efficient cleavage from the resin demonstrate its utility in peptide synthesis (Gaehde & Matsueda, 2009).

2. Enhancement of Collagen Production and Wound Healing

Research has shown that glycinamide, in combination with ascorbic acid, can significantly enhance collagen production and promote wound healing in human dermal fibroblasts. This combination was found to be synergistic, suggesting a potential novel strategy for enhancing cell collagen production and aiding in wound healing processes (Lee & Boo, 2022).

3. Synthesis of Novel Iodinated Iminodiacetic Acid Analogues

Glycinamide derivatives have been synthesized for potential use as new agents in hepatobiliary imaging. The research involved synthesizing and characterizing various glycinamide derivatives to explore their effectiveness as imaging agents (Brborić et al., 2004).

4. Allosteric Modulation of P2X7 Receptors

Studies have examined the effects of specific glycinamide derivatives on P2X7 receptors. These compounds displayed complex antagonist effects, suggesting their potential use in targeting these receptors for therapeutic purposes (Michel et al., 2008).

5. Pharmaceutical Activity of Glycinamide Derivatives

Glycinamide derivatives have been synthesized and assessed for various pharmacological activities, including hypotensive, anesthetic, and antiarrhythmic effects. This research contributes to understanding the potential medical applications of these compounds (Longobardi et al., 1985).

properties

CAS RN

183176-50-3

Product Name

Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-

Molecular Formula

C35H35N5O7

Molecular Weight

637.69

IUPAC Name

Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-

InChI

InChI=1S/C35H35N5O7/c1-38(27-14-5-3-6-15-27)33(43)24-47-30-19-10-9-18-29(30)40(28-16-7-4-8-17-28)23-32(42)39(2)31(41)22-36-35(46)37-26-13-11-12-25(20-26)21-34(44)45/h3-20H,21-24H2,1-2H3,(H,44,45)(H2,36,37,46)

InChI Key

NDPHJNZMISFERB-UHFFFAOYSA-N

SMILES

O=C(N(C(CNC(NC1=CC=CC(CC(O)=O)=C1)=O)=O)C)CN(C2=CC=CC=C2OCC(N(C)C3=CC=CC=C3)=O)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DA-3934;  DA3934;  DA 3934;  UNII-J353803KRG; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-
Reactant of Route 2
Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-
Reactant of Route 3
Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-
Reactant of Route 4
Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-
Reactant of Route 5
Reactant of Route 5
Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-
Reactant of Route 6
Reactant of Route 6
Glycinamide, N-(((3-(carboxymethyl)phenyl)amino)carbonyl)glycyl-N-methyl-N2-(2-(2-(methylphenylamino)-2-oxoethoxy)phenyl)-N-phenyl-

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